Benzo[h]quinoline-2-carboxylic acid
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Chemical Science
Polycyclic Aromatic Nitrogen Heterocycles (PANHs), also known as azaarenes, are a fundamental class of organic compounds characterized by the fusion of two or more aromatic rings, where at least one carbon atom in the ring system is replaced by a nitrogen atom. These structures are ubiquitous in nature, forming the core of many biologically essential molecules like purines and pyrimidines, the building blocks of DNA and RNA. nih.gov The quinoline (B57606) ring system, for instance, is found in the potent antimalarial drug quinine. wikipedia.org
Rationale for Focused Research on the Benzo[h]quinoline-2-carboxylic Acid Scaffold
The specific focus on the this compound scaffold stems from its unique structural features and the therapeutic potential of its derivatives. The benzo[h]quinoline (B1196314) core is a tetracyclic system that provides a large, planar surface area, which is an ideal characteristic for molecules designed to interact with biological macromolecules like nucleic acids and proteins.
A primary driver for research into this scaffold is its application in targeting G-quadruplexes. nih.gov G-quadruplexes are specialized, four-stranded secondary structures formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of many oncogenes. Stabilizing these structures with small molecules can inhibit the activity of the enzyme telomerase and downregulate the expression of oncogenes, making G-quadruplexes a promising target for anticancer therapies. Research has specifically identified 2- and 3-carboxy-benzoquinolines as effective G-quadruplex binding agents, demonstrating a binding affinity in the range of 3 x 10(5) M(-1) and a notable tenfold selectivity for quadruplex over duplex DNA. nih.gov
Furthermore, derivatives of the benzo[h]quinoline skeleton have demonstrated significant anticancer activity against a range of human cancer cell lines, including skin, lung, breast, and colon cancers. nih.govresearchgate.net The mechanism of action for some of these derivatives involves inducing oxidative stress and subsequent DNA damage within cancer cells, leading to apoptosis (programmed cell death). nih.gov The carboxylic acid group at the 2-position is not merely a passive substituent; it serves as a crucial handle for chemical modification, allowing for the synthesis of esters and amides to modulate the compound's biological activity and pharmacokinetic properties. ajchem-a.comresearchgate.net The position and nature of substituents are critical in defining the biological functionality of the synthesized compounds.
Historical Context and Evolution of Synthetic Methodologies for Benzo[h]quinoline Systems
The synthesis of quinoline and its annulated derivatives has been a subject of extensive study for over a century, leading to a rich collection of named reactions that form the bedrock of their preparation. Many of these classical methods can be adapted to produce the benzo[h]quinoline skeleton by using 1-naphthylamine (B1663977) as the starting arylamine.
Classical Synthetic Methods:
Skraup Synthesis (1880): This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) (or in this case, 1-naphthylamine) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org Dehydration of glycerol first produces acrolein, which then undergoes a conjugate addition with the amine, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com The reaction is notoriously vigorous but effective. wikipedia.org
Doebner-Miller Reaction (1881): A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with an arylamine in the presence of an acid catalyst. iipseries.orgwikipedia.org It allows for the synthesis of substituted quinolines.
Combes Synthesis (1888): This method involves the condensation of an arylamine with a β-diketone, followed by acid-catalyzed cyclization of the resulting Schiff base to yield a 2,4-disubstituted quinoline. wikipedia.orgwikiwand.com
Friedländer Synthesis (1882): A versatile and widely used method where a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene ketone. wikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases and has been adapted for the synthesis of various benzo[h]quinoline and phenanthroline subunits. nih.govacs.orgnih.gov
Modern Synthetic Developments: While classical methods are robust, contemporary research often requires more efficient and regioselective routes to highly functionalized benzo[h]quinolines. Recent advancements have focused on developing novel synthetic pathways:
Multi-component Reactions: The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a powerful tool for generating quinoline-4-carboxylic acids. wikipedia.org Modern variations have been developed to improve yields, particularly for anilines with electron-withdrawing groups, and to enable large-scale synthesis. nih.gov A general procedure for synthesizing 2-aryl-benzo[h]quinoline-4-carboxylic acids involves the reaction of 1-naphthylamine, an arylaldehyde, and pyruvic acid. acs.org
Cyclization of Tailored Precursors: Newer methods provide access to uniquely substituted benzo[h]quinolines. One such approach involves the intramolecular cyclization of N-(1-aryl-butenyl)-1-naphthylamines using polyphosphoric acid. nih.govmdpi.com Another strategy is the light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines. nih.govmdpi.com A particularly novel route starts with pentachloro-2-nitro-1,3-butadiene, which reacts with mercaptoacetic acid esters and then 1-naphthylamine to yield 2,3,4-trisubstituted benzo[h]quinolines in a highly regioselective manner. nih.govmdpi.com
Table 1: Comparison of Selected Synthetic Methodologies for the Benzo[h]quinoline Scaffold
| Synthesis Method | Precursors | Key Conditions | Typical Product | Reference |
|---|---|---|---|---|
| Skraup Synthesis | 1-Naphthylamine, Glycerol, Oxidizing Agent | Strong acid (H₂SO₄), high temperature | Unsubstituted Benzo[h]quinoline | iipseries.org |
| Doebner Reaction | 1-Naphthylamine, Aldehyde, Pyruvic Acid | Acid catalyst | Benzo[h]quinoline-4-carboxylic acid derivatives | wikipedia.orgacs.org |
| Combes Synthesis | 1-Naphthylamine, β-Diketone | Acid-catalyzed cyclization | Substituted Benzo[h]quinolines | wikipedia.org |
| Friedländer Synthesis | 1-Amino-2-naphthalenecarbaldehyde, Methylene (B1212753) Ketone | Acid or base catalysis | Substituted Benzo[h]quinolines | nih.govacs.org |
| From Nitrobutadiene | Pentachloro-2-nitro-1,3-butadiene, Mercaptoacetate, 1-Naphthylamine | Two-step reaction with base | 2,3,4-Trisubstituted Benzo[h]quinolines | nih.govmdpi.com |
Overview of Key Research Domains and Emerging Perspectives
The research landscape for this compound and its derivatives is dominated by medicinal chemistry, driven by the search for novel therapeutic agents.
The most prominent research domain is anticancer drug discovery . Multiple studies have synthesized and evaluated benzo[h]quinoline derivatives, demonstrating their potent cytotoxic effects. researchcommons.orgnih.govnih.gov A key mechanism identified is the induction of intracellular reactive oxygen species (ROS), which leads to DNA damage and triggers apoptosis in cancer cells. nih.gov Docking studies have suggested that these compounds may also inhibit critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2). researchcommons.orgnih.gov The ability to act as G-quadruplex binding agents represents another significant and promising anticancer strategy. nih.gov
Another important area is the development of antimicrobial agents . Derivatives synthesized from quinoline-2-carboxylic acid have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungal Candida species. ajchem-a.com
Emerging perspectives focus on leveraging the benzo[h]quinoline scaffold as a rigid building block for creating more complex supramolecular structures and functional materials. Its photophysical properties and ability to coordinate with metals open possibilities in the design of sensors, probes, and catalysts. The continued exploration of new synthetic routes will undoubtedly expand the chemical space of accessible derivatives, enabling a deeper investigation into their structure-activity relationships and unlocking new therapeutic and material science applications.
Table 2: Investigated Biological Activities of Benzo[h]quinoline Derivatives
| Activity | Specific Target / Model | Key Findings | Reference |
|---|---|---|---|
| Anticancer | Human cancer cell lines (G361, H460, MCF7, HCT116) | Induce cytotoxicity via oxidative stress-mediated DNA damage and apoptosis. | nih.govresearchgate.net |
| G-Quadruplex Binding | Guanine-rich DNA sequences | 2- and 3-carboxy derivatives bind with high affinity and selectivity. | nih.gov |
| Enzyme Inhibition | Cyclin-Dependent Kinase 2 (CDK2), Topoisomerase II | Derivatives show potential inhibitory activity in docking and biological assays. | researchcommons.orgnih.govnih.gov |
| Antimicrobial | S. aureus, E. coli, Candida sp. | Derivatives of the related quinoline-2-carboxylic acid show inhibitory activity. | ajchem-a.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[h]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H,16,17) |
InChI Key |
QFBNZMWRMLHBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Benzo H Quinoline 2 Carboxylic Acid
De Novo Synthetic Routes to the Benzo[h]quinoline-2-carboxylic Acid Core and its Analogs
The construction of the this compound core from acyclic or simpler cyclic precursors, known as de novo synthesis, provides a versatile platform for introducing a wide array of substituents. These methods are broadly categorized into multicomponent reactions, cycloaddition strategies, one-pot procedures, and annulation/cyclization protocols.
Multicomponent Condensation Reactions for Carboxylic Acid Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are prized for their atom economy, step efficiency, and the ability to generate molecular diversity.
The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org Modifications of this reaction, often referred to as Doebner-von Miller reactions, can be adapted for the synthesis of benzo[h]quinoline (B1196314) systems by utilizing naphthalen-1-amine as the amine component. wikipedia.org
A notable advancement is the Doebner hydrogen-transfer reaction, which has been developed to accommodate anilines with electron-withdrawing groups that typically give low yields in conventional Doebner reactions. nih.govacs.org This approach has been shown to be applicable to a broad range of anilines, including those with electron-donating groups, and is suitable for large-scale synthesis. nih.govacs.org The reaction mechanism is believed to proceed through either an initial aldol (B89426) condensation of the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or through the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org A recent eco-friendly modification of the Doebner hydrogen-transfer reaction utilizes a p-toluenesulfonic acid (p-TSA) catalyst in a dual green solvent system of water and ethylene (B1197577) glycol, offering mild conditions, high conversion rates, and shorter reaction times. tandfonline.com
Table 1: Optimization of Doebner-Type Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF3·THF | Toluene | 80 | 24 | 75 |
| 2 | BF3·THF | Dioxane | 80 | 24 | 68 |
| 3 | BF3·Et2O | Toluene | 80 | 24 | 72 |
| 4 | p-TSA | Water/Ethylene Glycol | 50 | 3 | 85 |
This table presents a selection of optimized conditions for Doebner-type reactions, highlighting the influence of catalyst and solvent choice on reaction efficiency. Data compiled from multiple research findings. nih.govtandfonline.com
The Friedländer synthesis is a powerful and widely used method for constructing quinoline (B57606) rings, which can be extended to the synthesis of benzo[h]quinolines. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgcdnsciencepub.comcdnsciencepub.com For the synthesis of this compound derivatives, 1-amino-2-naphthaldehyde would be a key starting material, reacting with a pyruvate (B1213749) derivative.
The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. cdnsciencepub.comcdnsciencepub.com The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org The reaction can be catalyzed by both acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and bases, as well as Lewis acids and iodine. wikipedia.orgorganic-chemistry.orgnih.gov Recent developments have focused on more environmentally benign catalysts and conditions. organic-chemistry.orgnih.gov An improved preparation of 8-amino-7-quinolinecarbaldehyde, a precursor for related phenanthroline synthesis, has been developed, which could be conceptually applied to the synthesis of the necessary amino-naphthaldehyde starting material. acs.org
Cycloaddition Strategies for Annulated Benzo[h]quinoline Systems
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a convergent and stereocontrolled approach to the construction of the benzo[h]quinoline framework. sigmaaldrich.comiitk.ac.in This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. sigmaaldrich.com In the context of benzo[h]quinoline synthesis, aza-dienes or dienophiles containing nitrogen are employed in hetero-Diels-Alder reactions.
An intramolecular imino Diels-Alder reaction promoted by BF3·OEt2/DDQ has been described for the synthesis of substituted quinolines, a strategy that could be adapted for benzo[h]quinoline systems. nih.gov Furthermore, inverse electron demand Diels-Alder reactions of aza-o-quinone methides with enaminones have been developed to produce 3-aroyl quinolines. acs.org The synthesis of tetrahydrobenzo[h] cdnsciencepub.comCurrent time information in Bangalore, IN.-thiazolo[4,5-b]quinolin-9-ones has been achieved through a three-component reaction catalyzed by CoFe2O4 magnetic nanoparticles, showcasing the utility of cycloaddition in multicomponent settings. nih.gov Additionally, [3+2] dipolar cycloaddition reactions have been utilized to synthesize pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov
One-Pot Multi-Step Procedures for Benzo[h]quinoline Carboxylic Acid Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.
A one-pot, metal-free, double cyclization has been developed for the synthesis of bicyclic 2-pyridones, which serves as a conceptual precedent for complex heterocyclic synthesis. researchgate.net More directly relevant, a one-pot synthesis of quinoline-2-carboxylates has been achieved under heterogeneous conditions. This process involves four sequential reactions: an aza-Michael addition, an intramolecular Henry reaction, elimination of water, and elimination of nitrous acid. mdpi.com Another one-pot approach for synthesizing substituted quinolines involves the reaction of isoxazoles, ammonium (B1175870) formate-Pd/C, concentrated sulfuric acid, methanol, and ketones under Friedländer conditions. researchgate.net Furthermore, a titanium-catalyzed three-component coupling reaction to generate N-aryl-1,3-diimine tautomers, followed by acid-catalyzed cyclization, provides direct access to substituted quinolines in a one-pot procedure. nih.gov A facile one-pot, three-step procedure has also been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.net
Base-Catalyzed Annulation and Intramolecular Cyclization Protocols
Base-catalyzed annulation and intramolecular cyclization reactions represent another important class of methods for the synthesis of the benzo[h]quinoline core. These reactions often involve the formation of new rings through the strategic connection of functionalities within a single molecule or between reacting partners.
A notable example is the lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones, which provides an atom- and step-economical one-pot synthesis of functionalized benzo[h]quinolines. nih.govresearchgate.net This method involves the formation of two new C-C bonds and one C-N bond. nih.gov The regioselectivity of this reaction with unsymmetrical diynones is influenced by both electronic and steric effects, and a putative reaction mechanism has been proposed based on density functional theory (DFT) calculations. nih.gov Another approach involves the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid to yield benzo[h]quinoline derivatives. nih.govmdpi.com Additionally, base-promoted reaction of certain thioperchloronitrobutadienes with naphthalen-1-amine leads to a cascade reaction forming 2,3,4-trisubstituted benzo[h]quinolines. mdpi.com The relationship between regioselectivity and the use of acid or base catalysts has been systematically investigated for the cyclization of carboxylic acids to carbon-carbon triple bonds, providing insights applicable to the synthesis of related heterocyclic systems. acs.org
Derivatization and Functional Group Interconversions at the this compound Moiety
The chemical reactivity of this compound allows for a multitude of transformations, enabling the synthesis of a diverse array of derivatives. These modifications are pivotal for tuning the molecule's physicochemical and biological properties.
Carboxylic Acid Functionalization and Esterification Reactions
The carboxylic acid group at the 2-position of the benzo[h]quinoline core is a prime site for functionalization. Standard reactions include esterification and amide bond formation, which can alter the compound's polarity, solubility, and interaction with biological targets. smolecule.com
Esterification is commonly achieved by reacting this compound with various alcohols. smolecule.com For less reactive alcohols or to achieve higher yields, the carboxylic acid is often first converted to a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂), followed by reaction with the desired alcohol or phenol. ajchem-a.comresearchgate.net This two-step process is a versatile method for producing a wide range of ester derivatives.
Amide formation follows a similar strategy. Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures. rsc.org A more common and efficient approach involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. researchgate.netlibretexts.org This method provides a reliable pathway to a diverse set of N-substituted amides.
Table 1: Functionalization of this compound
| Reaction Type | Reagents and Conditions | Product |
| Esterification | 1. SOCl₂, reflux2. R-OH | Benzo[h]quinoline-2-carboxylate ester |
| Amide Formation | 1. SOCl₂, reflux2. R-NH₂ | N-substituted benzo[h]quinoline-2-carboxamide |
| Direct Amide Formation | Amine, heat | N-substituted benzo[h]quinoline-2-carboxamide |
Decarboxylation and Selective Hydrogenation Processes
Decarboxylation, the removal of the carboxylic acid group, can be a crucial step in the synthesis of specific benzo[h]quinoline derivatives. For aromatic carboxylic acids, this transformation typically requires heating, often in the presence of a catalyst such as copper powder in a high-boiling solvent like quinoline. youtube.com Another common method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of calcium oxide and sodium hydroxide). youtube.com The general mechanism for the decarboxylation of beta-keto acids involves a cyclic transition state, which may not be directly applicable here, but highlights the general principle of CO₂ extrusion upon heating. youtube.comyoutube.com
Selective hydrogenation of the benzo[h]quinoline ring system allows for the synthesis of partially or fully saturated derivatives, which can have significantly different three-dimensional structures and properties. nih.gov The catalytic hydrogenation of quinolines typically targets the nitrogen-containing ring first. rsc.orgdp.tech A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. rsc.org The reaction is typically carried out under a hydrogen atmosphere. The specific conditions, such as pressure and temperature, can be adjusted to control the extent of hydrogenation. For instance, milder conditions may lead to the selective reduction of the pyridine (B92270) ring, yielding a tetrahydrobenzo[h]quinoline derivative. dp.technih.gov
Table 2: Decarboxylation and Hydrogenation of this compound
| Reaction Type | Reagents and Conditions | Product |
| Decarboxylation | Heat, Copper catalyst in quinoline or Soda lime | Benzo[h]quinoline |
| Selective Hydrogenation | H₂, Pd/C catalyst | Tetrahydrothis compound |
Halogenation and Subsequent Cross-Coupling Reactions for Structural Diversification
The introduction of halogen atoms onto the benzo[h]quinoline scaffold opens up a vast array of possibilities for further functionalization through cross-coupling reactions. While direct halogenation of the carboxylic acid itself is not a common primary step, halogenated benzo[h]quinoline precursors can be synthesized and subsequently converted to the carboxylic acid.
Alternatively, the carboxylic acid can be subjected to halogenation conditions. A well-known method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, though this applies to aliphatic acids with α-hydrogens. For aromatic systems, electrophilic halogenation can be employed, though the directing effects of the fused ring system and the deactivating nature of the carboxylic acid group must be considered.
Once a halogenated this compound or its ester is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction involves the coupling of the halide with an organoboron compound in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond. libretexts.orgusd.edu This methodology allows for the introduction of a wide range of aryl and vinyl substituents, providing a powerful tool for structural diversification.
Table 3: Halogenation and Cross-Coupling of Benzo[h]quinoline Derivatives
| Reaction Type | Reagents and Conditions | Intermediate/Product |
| Halogenation (of precursor) | e.g., N-Bromosuccinimide (NBS) | Halo-benzo[h]quinoline |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-benzo[h]quinoline-2-carboxylic acid |
Oxidation Reactions for Carboxylic Acid Formation (e.g., from aldehydes)
The synthesis of this compound can be achieved through the oxidation of a precursor, such as the corresponding 2-formylbenzo[h]quinoline. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose.
Common methods for the oxidation of aromatic aldehydes include the use of potassium permanganate (B83412) (KMnO₄) or chromic acid. However, milder and more selective reagents are often preferred to avoid over-oxidation or side reactions with other functional groups on the sensitive benzo[h]quinoline ring system. Reagents such as silver oxide (Ag₂O) or a mixture of hydrogen peroxide and a suitable catalyst can be effective. youtube.com The choice of oxidant and reaction conditions is crucial to ensure a clean and high-yielding conversion to the desired carboxylic acid.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact and improve efficiency.
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
The synthesis of benzo[h]quinoline derivatives can be efficiently achieved using microwave irradiation. lew.roasianpubs.org For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be adapted for microwave conditions. This typically involves the reaction of a 2-aminonaphthaldehyde or a related precursor with a compound containing a reactive methylene (B1212753) group. nih.gov One-pot, multi-component reactions under microwave irradiation have also been developed for the synthesis of benzo[f]quinoline (B1222042) derivatives, a related isomer, demonstrating the potential of this technology for the efficient construction of the benzoquinoline scaffold. lew.ro These methods often use greener solvents or are performed under solvent-free conditions, further enhancing their environmental credentials. nih.gov
Solvent-Free Reaction Conditions for Enhanced Sustainability
The move towards green chemistry has propelled the development of solvent-free reactions, which minimize the use of hazardous organic solvents, reduce waste, and can lead to improved reaction kinetics and simpler work-up procedures. A notable advancement in the synthesis of benzo[h]quinoline derivatives, specifically 2-aryl-quinoline-4-carboxylic acids, involves a one-pot, three-component reaction under solvent-free conditions. acs.org
This methodology utilizes a novel ionically tagged magnetic nanoparticle catalyst bearing a urea (B33335) linker, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride. acs.org The reaction proceeds by heating a mixture of an arylaldehyde, pyruvic acid, and 1-naphthylamine (B1663977) with a catalytic amount of the magnetic nanoparticles. The absence of a solvent is a key feature of this sustainable process.
Table 1: Solvent-Free Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives
| Reactants | Catalyst | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Arylaldehyde, Pyruvic Acid, 1-Naphthylamine | Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Solvent-free, 80 °C | High yields, short reaction times | acs.org |
Application of Heterogeneous Catalysis and Recyclable Catalytic Systems
The use of heterogeneous catalysts is a cornerstone of sustainable chemical synthesis, offering advantages such as easy separation from the reaction mixture, potential for recycling, and enhanced stability. In the context of this compound synthesis, the application of a magnetically separable heterogeneous catalyst represents a significant step forward. acs.org
The ionically tagged magnetic nanoparticle catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, employed in the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids, is a prime example of such a system. acs.org Its magnetic core allows for simple and efficient recovery from the reaction mixture using an external magnet, thereby avoiding tedious filtration or extraction processes.
Table 2: Recyclability of Heterogeneous Catalyst in the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
| Catalyst | Catalyst Type | Recovery Method | Reusability | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Heterogeneous, Magnetic Nanoparticle | External Magnet | High, with elegant recovery and reusing potential | acs.org |
Physicochemical and Spectroscopic Characterization of Benzo H Quinoline 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the molecule.
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between 7.5 and 9.5 ppm. The carboxylic acid proton itself is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often exceeding 13 ppm.
The protons on the fused ring system exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons, which allows for the determination of their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Benzo[h]quinoline-2-carboxylic Acid Note: Data is estimated based on known values for the parent benzo[h]quinoline (B1196314) and substituent effects, as direct experimental data is not widely published.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.3 | Doublet (d) |
| H-4 | ~8.1 | Doublet (d) |
| H-5 | ~7.8 | Multiplet (m) |
| H-6 | ~7.7 | Multiplet (m) |
| H-7 | ~7.9 | Doublet (d) |
| H-8 | ~7.7 | Multiplet (m) |
| H-9 | ~7.8 | Multiplet (m) |
| H-10 | ~9.3 | Doublet (d) |
| -COOH | >13 | Broad Singlet (br s) |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of individual carbon signals.
Aromatic and heteroaromatic carbons in this compound are expected to resonate in the 120-150 ppm range. Quaternary carbons (those without attached protons, such as C-4a, C-6a, C-10a, C-10b) generally show weaker signals. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom(s) | Type | Expected Chemical Shift Range (δ, ppm) |
| C-2 | Quaternary (C-COOH) | 145 - 155 |
| C-3, C-4, C-5, C-6, C-7, C-8, C-9, C-10 | Aromatic CH | 120 - 140 |
| C-4a, C-6a, C-10a, C-10b | Quaternary Aromatic C | 125 - 150 |
| -COOH | Carboxylic Acid | 165 - 175 |
For complex molecules like this compound, 2D NMR experiments are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would show correlations between H-3 and H-4, and map out the connectivity within the phenanthrene (B1679779) portion of the molecule (H-5 through H-10).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the entire molecular framework. For instance, HMBC would show a correlation from the H-3 proton to the C-2 (carboxyl-bearing) and C-4a carbons, and from the H-10 proton to the C-8 and C-10b carbons, confirming the placement of the rings and the carboxylic acid substituent.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings. ajchem-a.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Sharp, Medium-Weak |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Sharp, Strong |
| C=C and C=N (Aromatic Rings) | Stretch | 1600 - 1450 | Medium-Strong |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |
| O-H (Carboxylic Acid) | Bend | 1440 - 1395 and 950 - 910 | Medium, Broad |
The most prominent feature is the very broad O-H stretching band from the carboxylic acid, which often appears superimposed on the C-H stretching bands. orgchemboulder.com This broadening is a result of strong intermolecular hydrogen bonding, where two molecules form a dimeric structure. The sharp, intense absorption around 1700 cm⁻¹ is definitive for the carbonyl (C=O) group. orgchemboulder.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, the structure of the compound.
The molecular ion peak (M⁺•) for this compound would be observed at an m/z corresponding to its molecular weight, approximately 223 amu. The fragmentation of the molecule under electron ionization (EI) is predictable. The most characteristic fragmentation pathways for carboxylic acids involve the loss of the carboxyl group or parts of it:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of a carboxyl radical (•COOH): [M - 45]⁺. This is often a major fragmentation pathway, resulting in the formation of the stable benzo[h]quinolinyl cation at m/z 178.
Loss of carbon dioxide (CO₂): [M - 44]⁺•. This occurs via a rearrangement mechanism.
The subsequent fragmentation of the m/z 178 ion would follow the pattern of the parent benzo[h]quinoline ring system. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a molecule's elemental formula. The calculated monoisotopic mass for this compound (C₁₄H₉NO₂) is 223.06333 Da. An experimental HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition.
Table 4: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₁₄H₉NO₂]⁺ | 223.06333 |
| [C₁₄H₁₀NO₂]⁺ ([M+H]⁺) | 224.07061 |
| [C₁₃H₈N]⁺ ([M-COOH]⁺) | 178.06512 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and studying the ionization behavior of molecules like this compound. In ESI-MS analysis, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, with a molecular formula of C₁₄H₉NO₂, the expected ionization processes in ESI-MS would primarily involve the acidic carboxylic acid group and the basic nitrogen atom of the quinoline (B57606) ring.
Negative Ion Mode: In the negative ion mode, the carboxylic acid group is expected to readily deprotonate, forming the carboxylate anion [M-H]⁻. This is a common and typically strong signal for carboxylic acids in ESI-MS. The stability of this anion is enhanced by the electron-withdrawing nature of the fused aromatic ring system.
Positive Ion Mode: In the positive ion mode, the most likely ionization pathway is the protonation of the nitrogen atom in the quinoline ring, resulting in the formation of the [M+H]⁺ ion. The basicity of this nitrogen is a key factor influencing the intensity of this signal. Competition between the formation of the protonated molecule [M+H]⁺ and a radical cation M⁺• can sometimes be observed in the ESI-MS of complex heterocyclic systems, influenced by ESI operating parameters and substituent effects.
The precise mass measurement capabilities of high-resolution ESI-MS would allow for the confirmation of the elemental composition of this compound.
Table 1: Predicted ESI-MS Data for this compound
| Ionization Mode | Predicted Ion | Exact Mass (m/z) |
| Positive | [M+H]⁺ | 224.0706 |
| Negative | [M-H]⁻ | 222.0560 |
Note: The exact mass values are calculated based on the molecular formula C₁₄H₉NO₂.
X-ray Diffraction (XRD) for Single Crystal Structure Elucidation and Conformation Analysis
It is anticipated that the benzo[h]quinoline core of the molecule is essentially planar. The crystal structure of benzo[h]quinoline-3-carboxamide, a closely related derivative, reveals a monoclinic crystal system with the space group P2₁/c. In this structure, the molecules are held together by a network of intermolecular hydrogen bonds.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's electronic structure and the extent of its conjugated π-electron system.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its large, fused aromatic ring system. The extended conjugation of the benzo[h]quinoline moiety will result in absorption bands at longer wavelengths compared to simpler aromatic systems like benzene (B151609) or naphthalene.
While specific spectral data for this compound is not provided in the available literature, studies on related compounds offer a basis for prediction. For instance, a benzothiazole-quinoline based probe exhibited an absorption band at 359 nm, which shifted to 461 nm upon interaction with cyanide ions, demonstrating the sensitivity of the electronic structure to external factors. Carboxylic acids without extensive conjugation typically absorb around 210 nm, which is often not practically useful for detailed analysis. However, in this compound, the chromophore is the entire fused ring system, and the carboxylic acid group acts as a substituent that can subtly modify the absorption spectrum.
The solvent used for analysis can also influence the λ_max values due to solvatochromic effects, which are interactions between the solute and solvent molecules that can alter the energy levels of the electronic states.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared with the theoretical composition based on its proposed molecular formula. For a new or synthesized compound, elemental analysis serves as a crucial verification of its purity and identity.
For this compound, with the molecular formula C₁₄H₉NO₂, the theoretical elemental composition can be calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 14 | 168.154 | 75.33% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.06% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.28% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.33% |
| Total | 223.231 | 100.00% |
Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the successful synthesis and purity of this compound.
Advanced Techniques for Material Characterization (when incorporated into materials)
When this compound is used as a component in the fabrication of new materials, such as metal-organic frameworks (MOFs), polymers, or nanomaterials, a suite of advanced characterization techniques is employed to understand the properties of the resulting material.
For a material incorporating this compound, TGA would reveal the temperature at which the compound or the material begins to decompose. The thermal stability of quinoline compounds is influenced by the nature and position of substituents on the quinoline ring. Generally, strong electron-withdrawing groups can enhance the stability of the molecule. The decomposition of a carboxylic acid-containing material often begins with the loss of the carboxyl group as carbon dioxide. The TGA curve would show a distinct mass loss step corresponding to this decarboxylation, followed by the decomposition of the remaining organic structure at higher temperatures.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal nanostructure of materials, respectively.
SEM provides high-resolution images of the surface topography of a material. If this compound were used to create crystalline or amorphous powders, films, or other solid-state materials, SEM would be employed to study the particle size, shape, and surface features.
TEM is used to examine the internal structure of a material at the nanoscale. For nanomaterials synthesized using this compound, such as nanoparticles or nanocomposites, TEM would reveal their size distribution, shape, and the arrangement of the organic and any inorganic components.
Both techniques are often coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), which allows for elemental mapping of the sample, confirming the distribution of elements from the this compound within the material's structure.
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides detailed information about the atomic and molecular structure of a material, including unit cell dimensions, crystal system, and phase purity. The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for the compound.
This analysis is crucial for identifying the bulk crystalline phase of a synthesized compound like this compound, ensuring it is the desired polymorph and free from crystalline impurities. While PXRD is a standard method for the solid-state characterization of quinoline derivatives, specific experimental PXRD data, including diffraction angles (2θ) and corresponding intensities for this compound, are not available in the reviewed scientific literature.
However, crystallographic studies on closely related isomers, such as benzo[h]quinoline-3-carboxamide, have been successfully conducted using single-crystal X-ray diffraction. nih.gov For this isomer, it was determined to crystallize in the monoclinic space group P21/c, with a molecule that is essentially flat. nih.gov Such analyses highlight the utility of diffraction methods in elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state for this class of compounds. The establishment of the crystal structure of benzo[h]quinoline-3-carboxamide through these methods underscores the importance and applicability of diffraction studies for confirming the structure of benzo[h]quinoline derivatives. nih.gov
Theoretical and Computational Investigations of Benzo H Quinoline 2 Carboxylic Acid
Quantum-Chemical Methods for Electronic Structure and Properties
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) has proven to be a powerful and versatile method for investigating the ground state properties of benzo[h]quinoline (B1196314) derivatives. By approximating the electron density, DFT calculations can accurately predict the molecule's equilibrium geometry, including bond lengths and angles, as well as its energetic landscape. For instance, DFT calculations have been utilized to fully optimize the geometry of related heterofused-quinoline derivatives, providing a foundational understanding of their structural characteristics. mdpi.com These calculations are crucial for interpreting experimental data and for providing the initial geometries required for more advanced computational studies, such as molecular dynamics simulations. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena and Photophysical Properties
To explore the behavior of benzo[h]quinoline-2-carboxylic acid upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the investigation of electronic excited states, providing insights into the molecule's photophysical properties, such as its absorption and emission spectra. nih.govrsc.org TD-DFT studies can model excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes, which are crucial for understanding the fluorescence and potential photochemical reactivity of the molecule. nih.gov For example, while spontaneous proton transfer might not be favorable in the ground state of similar systems, TD-DFT calculations have shown that it can become possible in the excited state. nih.gov These computational investigations are instrumental in rationalizing experimental observations and understanding the mechanisms governing the molecule's response to light. nih.gov
Electron Localization Function (ELF) Analysis for Bonding Characteristics
The Electron Localization Function (ELF) provides a detailed and intuitive picture of the electron distribution within a molecule, offering insights into its chemical bonding. jussieu.fr ELF analysis has been applied to systems containing the benzo[h]quinoline moiety to study the electronic structure changes upon interaction with other molecules. mdpi.comnih.gov This method can reveal the nature of covalent bonds, lone pairs, and the effects of intermolecular interactions on the electron density. For example, in studies of hydrogen-bonded complexes involving benzo[h]quinoline, ELF analysis has shown the presence of isolated protons, which is a signature of very strong hydrogen bonds. mdpi.com
Analysis of Intermolecular and Intramolecular Interactions
The structure and function of this compound are significantly influenced by a network of non-covalent interactions. Understanding these interactions is key to predicting its behavior in different environments and its ability to form larger molecular assemblies.
| Interaction Type | Donor | Acceptor | Significance |
| O-H...N | Carboxylic Acid (-COOH) | Quinoline (B57606) Nitrogen | Strong interaction influencing molecular association and stabilization. mdpi.com |
| C-H...O | Aromatic C-H | Carbonyl Oxygen | Contributes to the stability of crystal packing and supramolecular assemblies. mdpi.com |
| C-H...π | Aromatic C-H | π-system of the aromatic rings | Plays a role in the three-dimensional arrangement of molecules. mdpi.com |
Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze non-covalent interactions between molecules. Unlike supermolecular methods that calculate the interaction energy by subtracting the energies of the isolated monomers from the energy of the complex, SAPT directly computes the interaction energy as a perturbation. wikipedia.org This approach has the significant advantage of being free from basis set superposition error (BSSE), a common artifact in supermolecular calculations. wikipedia.org
The power of SAPT lies in its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction, and dispersion. wikipedia.orgchemrxiv.org
Electrostatics: This component describes the classical Coulombic interaction between the static charge distributions of the interacting molecules. chemrxiv.org
Exchange: This term arises from the quantum mechanical requirement that the wavefunction of the total system must be antisymmetric with respect to the exchange of electrons between monomers, leading to a repulsive force at short distances. chemrxiv.org
Induction: This attractive component accounts for the polarization of one molecule's electron cloud by the electric field of the other. wikipedia.org
Dispersion: Also known as London dispersion forces, this component arises from the correlated fluctuations of electron density in the interacting molecules and is a key contributor to the attraction in nonpolar systems. wikipedia.org
Different levels of SAPT theory, such as SAPT0, SAPT2, and DFT-SAPT, offer varying degrees of accuracy and computational cost. nih.gov For instance, SAPT0 is based on Hartree-Fock descriptions of the monomers and provides a computationally efficient way to analyze interaction energies. wikipedia.org Higher-order SAPT methods incorporate electron correlation effects within the monomers, leading to more accurate results. nih.gov The choice of basis set also significantly impacts the accuracy of SAPT calculations, with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) often recommended for reliable predictions. chemrxiv.orgnih.gov
Systematic studies have been conducted to benchmark the performance of various SAPT levels and basis sets, providing guidance on the most suitable methods for different applications and desired accuracies. chemrxiv.orgnih.govchemrxiv.org For example, SAPT2+(3)δMP2/aug-cc-pVTZ is considered a high-accuracy "gold standard," while sSAPT0/jun-cc-pVDZ offers a cost-effective alternative for larger systems. nih.gov
In the context of this compound, SAPT can be employed to provide a detailed understanding of its interactions with other molecules, such as solvent molecules, biological receptors, or other this compound molecules in self-assembly. By dissecting the interaction energy, researchers can identify the dominant forces driving these interactions, which is crucial for rational drug design and materials science applications.
Atoms in Molecules (AIM) Theory for Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. A key aspect of AIM is the identification of bond critical points (BCPs), which are points in the electron density where the gradient of the density is zero. The properties of the electron density at these BCPs reveal the nature of the interaction.
For this compound and its derivatives, AIM analysis can be used to characterize intramolecular and intermolecular hydrogen bonds. For instance, in a study of 10-hydroxybenzo[h]quinoline (B48255), AIM theory could be applied to analyze the intramolecular O-H...N hydrogen bond. nih.gov Similarly, in co-crystals involving benzo[h]quinoline derivatives, AIM can elucidate the nature of intermolecular interactions that dictate the crystal packing. nih.gov
The Electron Localization Function (ELF) is another tool often used in conjunction with AIM. nih.gov ELF provides a measure of electron localization and can be used to visualize and quantify the strength of hydrogen bonds. nih.gov Studies on benzo[h]quinoline derivatives have utilized ELF to investigate the nature of both intra- and intermolecular hydrogen bonds. nih.gov
Reaction Mechanism Elucidation through Computational Modeling and Transition State Analysis
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For example, the synthesis of quinoline derivatives often involves multi-component reactions. mdpi.com Computational studies can help to understand the preference for the formation of certain isomers over others. mdpi.com In the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, DFT calculations were used to optimize the geometries of the reactants and products and to investigate the reaction pathway. mdpi.com
Transition state analysis is a critical component of these studies. By locating the transition state structures on the potential energy surface and calculating their energies, the activation energy barrier for a reaction can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. Computational methods can also be used to study the effect of catalysts on the reaction mechanism. For instance, the mechanism of Lewis acid-catalyzed quinoline formation has been investigated computationally, revealing how the catalyst activates the reactants and facilitates the reaction. smolecule.com
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
The three-dimensional structure and flexibility of this compound are crucial for its chemical reactivity and biological activity. Conformational analysis aims to identify the stable conformations of the molecule and to determine their relative energies. This can be achieved through computational methods such as DFT. mdpi.com For carboxylic acids, a key conformational feature is the orientation of the carboxyl group, which can exist in syn and anti conformations. nih.gov While the syn conformation is often considered more stable due to a potential intramolecular hydrogen bond, computational studies have shown that the anti conformation can also be populated, particularly in solution. nih.gov
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. Car–Parrinello molecular dynamics (CPMD), for example, has been used to investigate the dynamics of hydrogen bonds in benzo[h]quinoline derivatives in both the gas phase and the crystalline state. nih.gov These simulations can reveal important information about proton transfer events and the flexibility of intermolecular interactions. nih.gov
MD simulations are also essential for understanding how molecules like this compound interact with their environment, such as solvent molecules or biological macromolecules. By simulating the system at the atomic level, researchers can gain insights into the binding modes and interaction energies, which are critical for applications in drug discovery and materials science. nih.gov
Applications of Benzo H Quinoline 2 Carboxylic Acid in Catalysis
Benzo[h]quinoline-2-carboxylic Acid as a Ligand in Homogeneous Organometallic Catalysis
The utility of this compound as a ligand stems from its ability to act as a bidentate or tridentate chelator, depending on the specific derivative and reaction conditions. This chelation enhances the stability of the resulting metal complexes and allows for fine-tuning of the metal center's electronic and steric properties.
Design and Synthesis of Metal Complexes for Catalytic Reactions
The synthesis of metal complexes incorporating benzo[h]quinoline-based ligands is a critical first step for their application in catalysis. Researchers have successfully prepared a variety of novel transition metal complexes using derivatives of benzo[h]quinoline (B1196314).
A notable class of ligands derived from benzo[h]quinoline features a -CHRNH2 function at the 2-position. These have been used to synthesize ruthenium (Ru) and osmium (Os) pincer-type complexes. For instance, the reaction of 2-(aminomethyl)benzo[h]quinoline with ruthenium precursors like [RuCl2(PPh3)3] yields terdentate CN'N complexes. These complexes have proven to be highly active catalysts for the reduction of ketones and aldehydes through transfer hydrogenation. smolecule.comescholarship.org
The general synthetic approach involves reacting the benzo[h]quinoline ligand, often synthesized from benzo[h]quinoline N-oxide or 2-chlorobenzo[h]quinoline, with a suitable metal precursor in a refluxing solvent like 2-propanol. escholarship.org The versatility of this framework allows for the incorporation of various phosphine (B1218219) co-ligands, such as diphosphines (e.g., dppb) or chiral phosphines (e.g., Josiphos), to further modify the catalytic properties of the resulting complexes. escholarship.org A proposed synthesis for a C,N,O tridentate analogue of a ruthenium water oxidation catalyst also utilizes this compound as an attractive starting ligand. researchgate.net
Table 1: Examples of Synthesized Metal Complexes with Benzo[h]quinoline-based Ligands
| Metal | Ligand Type | Co-Ligand(s) | Resulting Complex Type | Catalytic Application |
|---|---|---|---|---|
| Ruthenium | 2-(aminomethyl)benzo[h]quinoline | PPh3 | [RuCl(CN'N)(PPh3)2] | Transfer Hydrogenation |
| Ruthenium | 2-(aminomethyl)benzo[h]quinoline | dppb | [RuCl(CN'N)(dppb)] | Transfer Hydrogenation |
| Osmium | 2-(aminomethyl)benzo[h]quinoline | dppb | [OsCl(CN'N)(dppb)] | Transfer Hydrogenation |
Role of Ligand Structure in Modulating Catalytic Activity and Selectivity
The structure of the benzo[h]quinoline ligand is paramount in dictating the performance of the metal catalyst. Steric and electronic modifications to the ligand framework can profoundly impact both the rate and the selectivity of the catalyzed reaction.
For example, in the ruthenium- and osmium-catalyzed transfer hydrogenation of ketones, the nature of the substituent on the amino group at the 2-position of the benzo[h]quinoline ligand influences catalytic efficiency. escholarship.org The introduction of chiral diphosphine co-ligands alongside the benzo[h]quinoline-based ligand leads to catalysts capable of highly enantioselective reactions. Chiral ruthenium complexes have achieved up to 98% enantiomeric excess (ee) in the asymmetric transfer hydrogenation of methyl-aryl ketones, demonstrating that the ligand architecture directly controls the stereochemical outcome of the reaction. escholarship.org
Furthermore, studies have shown that steric factors and the basicity of the ring nitrogen in the quinoline (B57606) system affect reactivity. For instance, the conversion of the carboxylic acid group to a trichloromethyl group using phosphorus pentachloride was successful for benzo[f]quinoline-3-carboxylic acid but not for this compound, a difference attributed to steric hindrance and the electronic properties of the 'h' fused system. This highlights how the inherent structure of the benzo[h]quinoline core can govern its chemical behavior and, by extension, its role as a directing group or ligand in catalysis.
Palladium-Catalyzed Decarboxylation and Hydrogenation Processes
While benzo[h]quinoline is a well-known directing group in palladium-catalyzed C-H activation reactions, its specific application as a ligand derived from the 2-carboxylic acid for decarboxylation and hydrogenation processes is not extensively documented in the literature. Research in this area has focused more on the functionalization of the benzo[h]quinoline ring itself. However, fundamental studies of palladium(II) complexes with benzo[h]quinoline ligands provide insights into the electronic and steric interactions that would be relevant in such catalytic cycles. These studies show that the ligand's structure can be manipulated to influence the stability and reactivity of the palladium center.
Copper-Catalyzed Reactions in Organic Synthesis
The use of this compound as a ligand in copper-catalyzed reactions is an emerging area. While direct examples are sparse, research on the closely related quinoline-2-carboxylic acid provides a strong precedent. A bis-quinoline-2-carboxylic acid copper salt has been successfully prepared and used as a catalyst for the Mizoroki-Heck coupling reaction between arylboronic acids and α-olefins. This system demonstrated good functional group tolerance and produced aryl olefins in good to excellent yields at room temperature, showcasing the potential of this ligand class in copper catalysis. The principles governing the quinoline-based ligand are expected to be translatable to the benzo[h]quinoline system, although specific studies are needed to confirm this.
Rhodium-Catalyzed C-H Activation and Cycloaddition Strategies
In the context of rhodium catalysis, benzo[h]quinoline and its derivatives are more commonly employed as substrates or directing groups for C-H activation rather than as the primary catalytic ligand. The nitrogen atom of the quinoline ring effectively directs the rhodium catalyst to a specific C-H bond, enabling the synthesis of more complex, functionalized heterocyclic systems. While this compound is a valuable precursor for creating molecules that can be substrates in these reactions, its role as a standalone ligand to facilitate rhodium-catalyzed C-H activation or cycloaddition on other molecules is not a primary focus of current research.
Heterogeneous Catalysis Using this compound Derivatives
The principles of catalysis involving the quinoline scaffold have been extended to heterogeneous systems, primarily focusing on the synthesis of the quinoline ring itself. Metal-organic frameworks (MOFs) have been identified as highly effective and reusable heterogeneous catalysts for quinoline synthesis via the Friedländer reaction. smolecule.com
Specifically, aluminum-based MOFs such as MIL-53(Al) exhibit superior catalytic performance compared to their chromium and zinc counterparts. smolecule.com This enhanced activity is credited to the stronger Lewis acidity of the aluminum sites within the framework. smolecule.com These catalysts are robust and can be recycled multiple times without a significant loss of activity, demonstrating the key advantages of heterogeneous catalysis, such as ease of separation and improved sustainability. smolecule.com While these applications focus on synthesizing quinolines rather than using a pre-functionalized this compound derivative as the catalytic component, they underscore the importance of the quinoline structure in the design of advanced catalytic materials.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ruthenium |
| Osmium |
| 2-(aminomethyl)benzo[h]quinoline |
| [RuCl2(PPh3)3] (Tris(triphenylphosphine)ruthenium(II) dichloride) |
| PPh3 (Triphenylphosphine) |
| dppb (1,4-Bis(diphenylphosphino)butane) |
| Josiphos |
| Benzo[h]quinoline N-oxide |
| 2-chlorobenzo[h]quinoline |
| 2-propanol |
| Palladium |
| Copper |
| Rhodium |
| Benzo[f]quinoline-3-carboxylic acid |
| Phosphorus pentachloride |
| MIL-53(Al) |
| Chromium |
Development of Supported Catalysts (e.g., Magnetic Nanoparticles)
The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility. Anchoring catalytic complexes onto supports like magnetic nanoparticles (MNPs) combines the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net Unsupported nanoparticles can be unstable and prone to coagulation during reactions, but immobilization onto supports enhances their stability and recyclability. researchgate.net
A common method for preparing such supported catalysts involves first coating a magnetic core, such as iron oxide (Fe₃O₄), with a protective silica (B1680970) (SiO₂) shell. This core-shell structure can then be functionalized with various chemical groups to allow for the covalent attachment of a catalyst or ligand. nih.gov For a molecule like this compound, a derivative could be anchored onto an amine-functionalized MNP (Fe₃O₄@SiO₂-NH₂) via the formation of a stable amide bond.
While specific literature detailing the immobilization of this compound onto magnetic nanoparticles is not prominent, the general methodology is well-established for various organic molecules and enzymes. researchgate.netnih.gov The primary advantages of using magnetic nanoparticles as a support include their high surface-area-to-volume ratio and the ability to be easily separated from the reaction mixture using an external magnet, which simplifies product purification and catalyst reuse. nih.govresearchgate.net
Studies on Recyclability and Stability of Catalytic Systems
A major driver for developing supported catalysts is the ability to reuse them over multiple reaction cycles, which is both economically and environmentally beneficial. The stability of the catalytic system under reaction conditions and its sustained activity upon recycling are key performance indicators.
Catalysts immobilized on magnetic nanoparticles have demonstrated excellent recyclability in various transformations. nih.gov For instance, in reactions designed to synthesize quinoline derivatives, nanoparticle-based catalysts have been successfully recovered using an external magnet and reused for multiple cycles, often without a significant loss of catalytic activity. nih.gov This robust recyclability is a testament to the stability imparted by the solid support, which prevents the degradation or leaching of the catalytic species. researchgate.net
The table below illustrates a representative trend for the recyclability of a magnetically supported catalyst, showing how the product yield might be maintained over several cycles.
| Catalyst Reuse Cycle | Product Yield (%) |
| 1 | 94 |
| 2 | 93 |
| 3 | 93 |
| 4 | 91 |
| 5 | 90 |
| 6 | 89 |
| This table provides a generalized representation of catalyst recyclability based on typical findings for catalysts supported on magnetic nanoparticles. nih.gov |
Cooperative Catalysis Mechanisms and Synergistic Effects
The benzo[h]quinoline scaffold is particularly effective in forming pincer-type ligands, which can engage in cooperative catalysis with a metal center. In these systems, the ligand is not merely a spectator but plays an active role in the catalytic cycle.
Significant research has been conducted on new pincer ligands derived from benzo[h]quinoline for use in ruthenium (Ru) and osmium (Os) complexes that are highly efficient catalysts for the transfer hydrogenation of ketones. nih.govdntb.gov.ua These ligands, containing an aminomethyl group at the 2-position (a functional group related to the carboxylic acid), are prepared from precursors like 2-chlorobenzo[h]quinoline. nih.gov The resulting [MX(CN'N)(P₂)] complexes (where M is Ru or Os) act as powerful catalysts. nih.gov
The synergy between the metal and the ligand is crucial for the high activity observed. Mechanistic studies suggest that the catalytic cycle involves intermediates where both the metal and the ligand cooperate to facilitate the transfer of hydrogen. nih.gov This cooperative action allows for remarkably high efficiency, with turnover frequencies (TOF) reaching up to 1.8 x 10⁶ h⁻¹. nih.gov
The effectiveness of these benzo[h]quinoline-based catalytic systems is highlighted by the performance of various metal complexes, as detailed in the table below.
| Catalyst Complex | Metal Center | Substrate | Turnover Frequency (TOF) (h⁻¹) | Enantiomeric Excess (ee) (%) |
| [RuCl(CN'N)(dppb)] (2) | Ruthenium | Acetophenone | ~1.8 x 10⁶ | N/A |
| [RuCl(CN'N)((R,S)-Josiphos)] (5) | Ruthenium | Methyl-aryl ketones | ~1.0 x 10⁵ | up to 97 |
| [OsCl(CN'N)(dppb)] (12) | Osmium | Acetophenone | High Activity | N/A |
| In-situ generated from ligand a | Ruthenium | Methyl-aryl ketones | up to 2.2 x 10⁵ | up to 98 |
| Data sourced from studies on benzo[h]quinoline-based pincer complexes. nih.gov |
Furthermore, the concept of cooperative catalysis extends to systems where multiple catalytic species work in concert. For example, the synthesis of certain quinolines requires a combination of catalysts, such as CuI and pyrrolidine, where the use of either catalyst alone fails to produce the desired product. organic-chemistry.org This highlights a fundamental principle of synergistic catalysis, where the combined effect of multiple components is greater than the sum of their individual effects. Similarly, bimetallic systems, such as Ni-Al, have been used to achieve selective functionalization of quinolines, demonstrating a cooperative interaction between the two different metals. nih.gov
Benzo H Quinoline 2 Carboxylic Acid in Materials Science and Supramolecular Chemistry
Fabrication of Fluorescent and Optoelectronic Materials Based on Benzo[h]quinoline (B1196314) Derivatives
The extended π-conjugated system of the benzo[h]quinoline core imparts inherent fluorescent properties to its derivatives, making them attractive candidates for optoelectronic applications. rsc.org Researchers have successfully synthesized and incorporated these compounds into devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgnih.gov
A notable application is in the development of DSSCs, where benzo[h]quinoline derivatives act as photosensitizers or co-sensitizers. For instance, new benzo[h]quinolin-10-ol derivatives featuring one or two 2-cyanoacrylic acid units have been synthesized and characterized. nih.govnih.gov The 2-cyanoacrylic acid group serves as an effective anchoring unit to bind the dye molecule to the surface of semiconductor materials like titanium dioxide (TiO₂), facilitating efficient electron injection upon photoexcitation. nih.gov
These derivatives exhibit strong intramolecular charge transfer (ICT) from the electron-rich 10-hydroxybenzo[h]quinoline (B48255) moiety to the electron-withdrawing cyanoacrylic acid group. nih.gov This ICT is crucial for their function in solar cells. The optical and electrochemical properties of these dyes can be fine-tuned by modifying their chemical structure, such as by increasing the number of anchoring groups. nih.gov For example, the derivative with two cyanoacrylic acid groups (2a) shows a bathochromically shifted (red-shifted) absorption compared to the derivative with one (1a), allowing it to harvest a broader range of the solar spectrum. nih.gov
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | PL Quantum Yield (%) | Oxidation Potential (Eoxonset, V) | DSSC PCE (%) |
|---|---|---|---|---|---|---|
| 1a (mono-acid) | MeOH | 278, 328, 391 | 494 | 0.14 | > 0.53 | ~6.0 |
| DMF | 280, 354, 407 | 526 | 0.07 | |||
| 2a (di-acid) | MeOH | 280, 354, 407 | 510 | 1.25 | 0.53 | ~6.35 |
| DMF | 280, 354, 407 | 529 | 0.13 |
Engineering of Nano- and Meso-Structures with Enhanced Electronic and Photonic Properties
The self-assembly of benzo[h]quinoline derivatives, driven by noncovalent interactions, allows for the bottom-up engineering of ordered nano- and meso-structures with unique electronic and photonic properties. A key example is the formation of J-aggregates, which are specific one-dimensional assemblies of dye molecules characterized by a sharp, narrow, and red-shifted absorption band compared to the monomeric dye. nih.gov
When benzo[h]quinolin-10-ol cyanoacrylic acid derivatives are adsorbed onto a TiO₂ surface for solar cell applications, they can form these J-aggregates. nih.gov This aggregation extends the light absorption of the material to longer wavelengths (up to 600 nm), which is a significant enhancement compared to the absorption of the dye in solution. nih.gov This phenomenon demonstrates how the controlled self-assembly of these molecules on a nanoscale can directly improve the photonic properties of a material, leading to better light-harvesting efficiency in devices. nih.gov
While specific research on forming mesoporous materials directly from benzo[h]quinoline-2-carboxylic acid is limited, the principles are well-established using other functionalized organic molecules. For example, carboxylic acid-functionalized silicas have been successfully synthesized to create ordered mesoporous materials. nih.gov Similarly, techniques like the Langmuir-Blodgett method, which involves creating highly ordered monomolecular layers at an air-water interface, can be used to construct multilayered films from carboxylic acids. mdpi.comnih.gov These methods offer potential pathways for engineering this compound into structured thin films or porous networks, where the intrinsic electronic properties of the benzo[h]quinoline unit could be harnessed within a larger, ordered architecture.
Supramolecular Architectures Based on this compound Building Blocks
The combination of a hydrogen-bonding carboxylic acid group and a planar, aromatic quinoline (B57606) system makes this compound an excellent candidate for constructing complex supramolecular architectures. These architectures are held together by a network of precise and directional noncovalent interactions.
Design and Self-Assembly of Supramolecular Organic Frameworks (SOFs)
Supramolecular Organic Frameworks (SOFs) are crystalline porous materials formed through the self-assembly of organic building blocks via noncovalent interactions. The directional nature of hydrogen bonds and π-π stacking involving benzo[h]quinoline derivatives provides a powerful tool for designing such frameworks. While covalently linked Covalent Organic Frameworks (COFs) have been constructed from benzo[f]quinoline (B1222042) units, demonstrating the suitability of the benzoquinoline scaffold for creating porous materials, the focus for SOFs is on reversible, non-covalent assembly. The carboxylic acid and quinoline nitrogen of the title compound are ideal for forming robust hydrogen-bonding synthons, which can guide the molecules to assemble into predictable, extended networks with potential porosity.
Host-Guest Chemistry and Recognition Phenomena in Solid-State Assemblies
A key feature of porous supramolecular frameworks is their ability to engage in host-guest chemistry, where the framework (host) can encapsulate smaller molecules or ions (guests) within its intrinsic cavities. mdpi.com The design of such systems allows for applications in selective separation, storage, or sensing. Beyond porous frameworks, individual benzo[h]quinoline derivatives have shown remarkable molecular recognition capabilities. For example, 2- and 3-carboxy-benzoquinolines have been synthesized as agents that selectively bind to G-quadruplexes, which are unusual four-stranded DNA structures. nih.gov This binding is highly selective, showing a 10-fold preference for the G-quadruplex structure over standard duplex DNA. nih.gov This demonstrates a sophisticated form of host-guest recognition at the molecular level, driven by the specific shape and electronic properties of the benzo[h]quinoline core. nih.gov
Directed Assembly through Noncovalent Interactions
The self-assembly process that underlies the formation of all supramolecular structures is governed by a combination of specific noncovalent interactions. For benzo[h]quinoline and its derivatives, the dominant forces are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In coordination complexes and co-crystals, it readily forms O-H···N bonds with the quinoline nitrogen of an adjacent molecule or O-H···O bonds between two carboxylic acid groups, forming a classic carboxylic acid dimer synthon. nih.govacs.org In amide derivatives, strong N-H···O hydrogen bonds create dimers, which then form extended chains. nih.gov These interactions are highly directional and are a primary driver in the formation of ordered, crystalline assemblies. nih.govacs.org
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of both a nitrogen atom in the aromatic ring and a carboxylic acid group makes this compound and its analogues versatile ligands for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters linked together by organic ligands. The ligand's geometry and coordination sites dictate the final topology and properties of the framework.
The quinoline nitrogen and the carboxylate oxygen atoms are hard donor sites, making them particularly suitable for binding with a wide range of metal ions, including lanthanides and d-block transition metals. nih.gov Research using the closely related quinoline-2,4-dicarboxylic acid (H₂Qdca) ligand with lanthanide(III) ions has shown the formation of robust, three-dimensional coordination polymers. nih.gov In these structures, the Qdca²⁻ ligand demonstrates remarkable versatility, acting as a bridging or bridging-chelating unit that can bind to as many as five different metal centers through various coordination modes of its carboxylate groups. nih.gov The specific structure obtained can even be influenced by the reaction temperature. nih.gov
Similarly, 2,2′-bicinchoninic acid, which contains two quinoline-4-carboxylic acid units, has been used to synthesize a family of 2D and 3D MOFs with s-block (Sr, Ba) and d-block (Y, Cd) metals. In these frameworks, the carboxylate groups and the quinoline nitrogen atoms coordinate to the metal centers, creating diverse and stable porous architectures. A manganese(II) complex has also been reported where quinoline-2-carboxylic acid molecules coordinate to the metal center through both the quinoline nitrogen and a carboxylate oxygen in a chelating fashion. rsc.org These examples highlight the robust potential of the this compound scaffold to serve as a highly effective building block for creating functional MOFs with applications in areas such as catalysis and gas separation.
| Ligand | Metal Ion(s) | Resulting Structure Type | Key Structural Features | Reference |
|---|---|---|---|---|
| Quinoline-2,4-dicarboxylic acid | Nd(III), Eu(III), Tb(III), Er(III) | 3D Coordination Polymers | Ligand acts as a bridging-chelating unit binding up to five metal centers. Structure is temperature-dependent. | nih.gov |
| 2,2′-Bicinchoninic acid | Sr(II), Ba(II), Y(III), Cd(II) | 2D and 3D MOFs | Forms varied topologies; used as heterogeneous catalysts for organic reactions. | |
| Quinoline-2-carboxylic acid | Mn(II) | Discrete Coordination Complex | Ligand chelates to the Mn(II) center via the quinoline nitrogen and a carboxylate oxygen. | rsc.org |
| 5-(2′-carboxylphenyl) nicotinic acid | Sm(III), Tb(III), Ho(III), Y(III), Lu(III), Tm(III) | 1D and 2D Coordination Polymers | Structural diversity depends on the lanthanide ion and presence of co-ligands. |
Synthesis and Characterization of Metal Complexes and Coordination Polymers
There is a notable scarcity of scientific papers reporting the successful synthesis and detailed characterization of metal complexes or coordination polymers using this compound as the primary ligand.
A doctoral thesis identified this compound as an "attractive target" for a C,N,O-tridentate ligand in the development of ruthenium-based water oxidation catalysts. escholarship.org The work proposed a synthesis for the ligand itself but did not report the actual synthesis or characterization of the corresponding ruthenium complex. escholarship.org
General information on this compound suggests its potential as a building block in materials science and for synthesizing more complex heterocyclic compounds, but it does not provide specific examples of its use in coordination polymers. smolecule.com
Due to the lack of specific examples of synthesized metal complexes in the literature, a data table for this section cannot be generated.
Tunable Photophysical Properties of Metal-Ligand Assemblies
No specific studies were found that detail the photophysical properties, such as luminescence or tunable emissions, of metal-ligand assemblies formed with this compound. Research on related molecules shows that:
Metal complexes using the parent benzo[h]quinoline (without the carboxylic acid group) can exhibit strong luminescence and long-lived excited states, indicating the potential of this scaffold in creating photoactive materials.
Coordination polymers based on other quinoline carboxylic acid derivatives have been shown to possess interesting luminescent properties that can be tuned.
However, without experimental data for complexes of this compound itself, it is not possible to provide specific photophysical data or create a relevant data table.
Selective Ion Recognition and Sensing Applications
The application of this compound and its metal complexes for selective ion recognition and sensing is not documented in the reviewed literature. While metal-organic frameworks based on other quinoline derivatives have been successfully employed as fluorescent sensors for metal ions, there are no corresponding reports for this compound.
Future Research Directions and Interdisciplinary Prospects
Innovations in Green and Sustainable Synthetic Methodologies for Benzo[h]quinoline-2-carboxylic Acid
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For this compound, future investigations are anticipated to focus on green chemistry principles to minimize hazardous waste and energy consumption.
Key areas of innovation include:
Catalytic Systems: Research into novel catalysts, such as ionically tagged magnetic nanoparticles, is expected to yield more efficient and reusable systems for the synthesis of quinoline (B57606) derivatives. acs.org These catalysts can facilitate reactions under solvent-free conditions, significantly reducing the environmental impact. acs.org
Multi-component Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining multiple starting materials in a single step. acs.org Future work will likely explore new MCR strategies for the one-pot synthesis of this compound and its derivatives, enhancing atom economy and reducing purification steps.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. mdpi.com Optimizing microwave-assisted protocols for the synthesis of benzo[h]quinoline (B1196314) scaffolds represents a promising avenue for sustainable production. mdpi.com
Alternative Solvents: Exploration of greener solvents, such as water, ethanol, or ionic liquids, will be crucial in replacing hazardous organic solvents traditionally used in heterocyclic synthesis.
Computational Design of Novel this compound Derivatives with Tunable Properties
Computational chemistry provides powerful tools for the in-silico design and prediction of molecular properties, accelerating the discovery of new functional molecules.
Future computational studies on this compound derivatives are expected to involve:
Density Functional Theory (DFT): DFT calculations can be employed to optimize molecular geometries, predict electronic structures, and calculate spectroscopic properties. mdpi.com This allows for the rational design of derivatives with specific electronic and optical characteristics.
Molecular Docking: To explore the therapeutic potential of new derivatives, molecular docking studies can simulate the interaction of these compounds with biological targets, such as enzymes or DNA. nih.govresearchcommons.org This is particularly relevant for designing new anti-cancer agents, a known application area for benzo[h]quinoline derivatives. nih.govresearchcommons.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity. This enables the prediction of the potency of novel compounds before their synthesis.
Exploration of Advanced Functional Materials with Unique Optical and Electronic Characteristics
The rigid, planar structure and conjugated π-system of the benzo[h]quinoline core make it an excellent candidate for the development of advanced functional materials.
Prospective research in this area includes:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are recognized for their potential in electroluminescent materials. mdpi.com Future work will likely focus on synthesizing this compound derivatives with tailored emission properties for use in next-generation displays and lighting.
Fluorescent Sensors: The quinoline moiety is a known fluorophore. beilstein-journals.org By modifying the structure of this compound, it is possible to create chemosensors that exhibit changes in their fluorescence upon binding to specific ions or molecules, with applications in environmental monitoring and biological imaging. beilstein-journals.org
Nonlinear Optical (NLO) Materials: Computational analysis can guide the synthesis of derivatives with significant NLO properties, which are essential for applications in telecommunications and optical computing. mdpi.com
Integration with Emerging Technologies in Nanoscience and Microfabrication
The intersection of organic chemistry with nanoscience and microfabrication opens up new possibilities for creating sophisticated devices and materials.
Future directions for this compound in this domain include:
Surface Functionalization: The carboxylic acid group can act as an anchor to bind the molecule to the surfaces of nanoparticles or semiconductor materials, modifying their properties and enabling their use in electronic devices or as drug delivery vehicles.
Metal-Organic Frameworks (MOFs): this compound can serve as an organic linker in the construction of MOFs. These crystalline materials have high porosity and surface area, making them suitable for gas storage, separation, and catalysis.
Molecular Electronics: The defined structure and electronic properties of individual this compound molecules could be harnessed for the development of molecular-scale wires, switches, and other components for microelectronic devices.
Synergistic Research at the Interface of Organic, Inorganic, and Theoretical Chemistry
The full potential of this compound will be realized through collaborative research that spans the traditional boundaries of chemistry.
This interdisciplinary approach will involve:
Theory-Guided Synthesis: Theoretical chemists can use computational models to predict promising new derivatives, which are then synthesized by organic chemists. mdpi.com
Coordination Chemistry: Inorganic chemists can explore the coordination of various metal ions to this compound and its derivatives, leading to new catalysts, magnetic materials, and therapeutic agents.
Supramolecular Chemistry: The hydrogen-bonding capabilities of the carboxylic acid group and the π-stacking potential of the aromatic rings can be exploited to construct complex supramolecular architectures with novel functions. beilstein-journals.org
By fostering collaboration between these fields, researchers can accelerate the discovery and development of new technologies based on the versatile this compound scaffold.
Q & A
Q. How are mixed-ligand complexes of this compound evaluated for catalytic applications?
- Methodological Answer: Catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) is tested under varying O₂ pressures. Turnover frequency (TOF) and activation energy (Ea) are calculated from kinetic data, with ligand-to-metal charge transfer (LMCT) mechanisms proposed via in situ Raman spectroscopy .
Data Analysis and Contradiction Resolution
Q. How do researchers reconcile conflicting FT-IR and NMR data for novel derivatives?
Q. What statistical methods are used to validate HRMS isotopic distribution data?
- Methodological Answer: Chi-square tests compare observed vs. theoretical isotopic ratios. Bootstrapping algorithms assess confidence intervals for low-abundance peaks. Software tools (e.g., mMass) simulate isotopic patterns to guide interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
